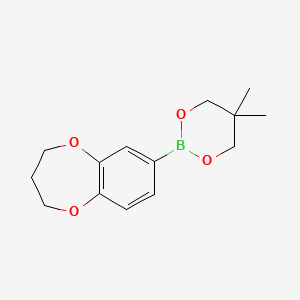
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound that features a boron-containing dioxaborinane ring fused to a benzodioxepine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves the reaction of a suitable precursor with boronic acid derivatives. One common method includes the use of phenylboronic acid neopentylglycol ester as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of organic solvents such as methanol and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, with considerations for scalability and environmental impact. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and reducing waste.
Analyse Des Réactions Chimiques
Types of Reactions
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Uniqueness
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its specific structural features, which confer distinct chemical properties and reactivity
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-14(2)9-18-15(19-10-14)11-4-5-12-13(8-11)17-7-3-6-16-12/h4-5,8H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIMQENSJUHHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














